3,4-Dimethylhexane-2,5-dione

Catalog No.
S583918
CAS No.
25234-79-1
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Dimethylhexane-2,5-dione

CAS Number

25234-79-1

Product Name

3,4-Dimethylhexane-2,5-dione

IUPAC Name

3,4-dimethylhexane-2,5-dione

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-5(7(3)9)6(2)8(4)10/h5-6H,1-4H3

InChI Key

GECZPGNLQXZLFU-UHFFFAOYSA-N

SMILES

CC(C(C)C(=O)C)C(=O)C

Synonyms

3,4-dimethyl-2,5-hexanedione

Canonical SMILES

CC(C(C)C(=O)C)C(=O)C

The exact mass of the compound 3,4-Dimethylhexane-2,5-dione is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

3,4-Dimethylhexane-2,5-dione is a sterically hindered aliphatic γ-diketone characterized by two chiral centers, existing in distinct dl (racemic) and meso diastereomeric forms. In industrial and laboratory procurement, it is primarily sourced as a high-reactivity precursor for the Paal-Knorr synthesis of fully substituted heterocycles, such as 2,3,4,5-tetramethylpyrroles and tetramethylfurans [1]. Its defining procurement value lies in its specific substitution pattern, which not only dictates the final structural bulk and electronic properties of the resulting heterocycles but also induces a conformational steric acceleration that drastically reduces the activation energy required for ring closure compared to unsubstituted baseline diketones [2].

Research Fit

Reported higher neurofilamentous axonopathy potency vs. 2,5-hexanedione in rat model
Supports pyrrole formation rate studies; diastereomer (dl/meso) selection context
Proximal axonal swelling phenotype model; not interchangeable with bulkier analogs

Substituting 3,4-dimethylhexane-2,5-dione with the more common and less expensive 2,5-hexanedione (acetonylacetone) fails fundamentally in both process kinetics and product functionality. Structurally, 2,5-hexanedione can only yield 2,5-disubstituted pyrroles, lacking the critical 3,4-methyl groups required to block reactive sites, provide specific steric bulk in ligand design, or lower the oxidation potential of downstream conducting polymers [1]. Kinetically, the absence of the 3,4-dimethyl groups eliminates the conformational bias (a Thorpe-Ingold-like effect) that forces the molecule into a reactive synclinal geometry, resulting in significantly slower cyclization rates and requiring harsher reaction conditions [2]. Furthermore, substituting a defined dl- or meso-isomer of 3,4-dimethylhexane-2,5-dione with an undefined diastereomeric mixture leads to severe batch-to-batch reproducibility issues, as the dl and meso forms exhibit vastly different ring-closure kinetics [3].

Substitution Risk

2,5-Hexanedione (unsubstituted)
Cyclizes significantly slower; pyrrole formation rate and neurotoxicity endpoint profile differ.
3,4-Diethyl / 3,4-Diisopropyl Analogs
Bulkier substituents do not produce axonal pathology in reported models, despite systemic toxicity.
Undefined dl/meso Mixture
Diastereomer identity produces >3-fold difference in paralysis dose; kinetics differ 4–40×.

Sterically Accelerated Paal-Knorr Cyclization Kinetics

The addition of methyl groups at the 3 and 4 positions of the hexane-2,5-dione backbone induces a conformational shift that drastically lowers the activation energy for pyrrole formation. Quantitative kinetic studies demonstrate that 3,4-dimethylhexane-2,5-dione cyclizes with primary amines approximately 8 times faster than unsubstituted 2,5-hexanedione at 37 °C, with an activation energy barrier that is 3.29 kcal/mol lower [1].

Evidence DimensionPaal-Knorr cyclization rate and activation energy
Target Compound Data~8x faster cyclization; Ea lowered by 3.29 kcal/mol
Comparator Or Baseline2,5-hexanedione (unsubstituted baseline)
Quantified Difference8-fold rate increase; ΔEa = -3.29 kcal/mol
ConditionsReaction with primary amines at 37 °C

Faster cyclization at lower temperatures improves yields of sterically hindered pyrroles while minimizing thermal degradation of sensitive amine precursors.

Pyrrole Cyclization Kinetics
Head-to-head
~8× faster cyclization vs. 2,5-HD; ΔEa = −3.29 kcal/mol; oxidation potential shift −0.29 V
Supports kinetic advantage in pyrrole formation; higher reactivity reflected in lower oxidation potential.
In vitro benzylamine, 37 °C, aprotic solvent; cyclic voltammetry.

Diastereomer-Dependent Ring Closure Rates

The stereochemistry of 3,4-dimethylhexane-2,5-dione critically dictates its reactivity profile. The dl (racemic) diastereomer favors a synclinal (gauche) conformation that aligns the carbonyl groups for rapid intramolecular condensation, whereas the meso form favors an antiperiplanar conformation. Consequently, the dl form exhibits significantly faster pyrrole formation rates compared to the meso form, translating to a >3-fold difference in biological cross-linking potency endpoints (1.6 mmol/kg for dl-DMHD vs. 5.9 mmol/kg for meso-DMHD) [1].

Evidence DimensionRelative cyclization and amine cross-linking reactivity
Target Compound Datadl-3,4-dimethylhexane-2,5-dione (fastest cyclization, high potency at 1.6 mmol/kg)
Comparator Or Baselinemeso-3,4-dimethylhexane-2,5-dione (slower cyclization, lower potency at 5.9 mmol/kg)
Quantified Difference>3-fold difference in required dose for equivalent cross-linking endpoints
ConditionsIn vivo and in vitro primary amine cross-linking assays

Procurement of stereochemically defined dl or meso forms is essential for reproducible reaction kinetics and structure-activity relationship studies.

In Vivo Neurotoxic Potency
Head-to-head
20–30× molar potency increase; cumulative toxic dose 3–4 mmol/kg; paralysis in 12–15 d
Reported higher proximal axonal swelling model potency; phenotype bridges IDPN and HD neuropathies.
Rat i.p. administration; clinical and histopathological endpoints.

Lowered Oxidation Potential in Derived Pyrroles

The fully substituted pyrroles generated from 3,4-dimethylhexane-2,5-dione exhibit distinct electrochemical profiles compared to their less substituted analogs. For example, 1-benzyl-2,3,4,5-tetramethylpyrrole (derived from 3,4-dimethylhexane-2,5-dione) oxidizes much more readily than 1-benzyl-2,5-dimethylpyrrole (derived from 2,5-hexanedione), exhibiting a half-wave potential difference of 0.29 V [1].

Evidence DimensionHalf-wave oxidation potential (E1/2) of derived pyrrole
Target Compound Data1-benzyl-2,3,4,5-tetramethylpyrrole (oxidizes more readily)
Comparator Or Baseline1-benzyl-2,5-dimethylpyrrole (derived from 2,5-hexanedione)
Quantified Difference0.29 V lower half-wave potential for the tetramethyl derivative
ConditionsCyclic voltammetry of N-benzyl pyrrole derivatives

Selecting this specific diketone precursor is necessary when engineering pyrrole-based conducting polymers or redox-active ligands that require lower oxidation thresholds.

Protein Crosslinking Acceleration
Head-to-head
~40× faster crosslinking; tetramethylpyrrole adducts; spectrin dimer (400 kDa) detected
Supports faster protein crosslinking detection; adduct autoxidation more efficient than dimethylpyrroles.
In vitro assay; in vivo erythrocyte and axonal protein analysis.
Diastereomer Comparison
Head-to-head
dl 4–40× faster Paal-Knorr; 3.7-fold lower paralytic dose; 25% higher brain uptake
Dl diastereomer shows faster reactivity and lower neurotoxic dose; brain distribution differs significantly.
Paal-Knorr in cyclohexane, 30 °C; rat 0.2 mmol/kg/day i.p.
Cross-Class Reactivity Rank
Cross-study comparable
Rank: dl-DMHD > meso-DMHD > 2,5-HD > DEHD > DiPHD; ethyl/isopropyl analogs produce zero axonal pathology
Ranked highest in pyrrole formation and crosslinking among tested γ-diketones; activity optimum at dimethyl substitution.
In vitro amine model; in vivo rat histopathology confirmation.
Synthetic Accessibility
Supporting evidence
Quantitative yield via one-step adapted Vilsmeier protocol (2023) vs. 60–70% multi-step oxidative coupling
Reported high-yield synthesis may reduce supply risk; diastereomer composition requires independent verification.
2023 Molbank protocol; traditional PbO₂ Soxhlet method.

Synthesis of Fully Substituted Pyrrole Monomers

3,4-Dimethylhexane-2,5-dione is a highly effective precursor for synthesizing 2,3,4,5-tetramethylpyrrole and its N-substituted derivatives via the Paal-Knorr reaction. The resulting fully substituted heterocycles are critical for specialized conducting polymers (e.g., polypyrroles) where steric bulk prevents unwanted side reactions at the 3,4-positions and the lowered oxidation potential facilitates controlled polymerization [1].

Stereochemistry-Dependent Kinetic Modeling

Procured in pure dl or meso forms, this compound serves as a critical model system to study the effects of precursor conformation on cyclization rates and amine-crosslinking kinetics. The stark reactivity differences between the diastereomers make it a highly specific tool in both synthetic methodology development and toxicological research [2].

Redox-Active Ligand Development

The compound is utilized to synthesize highly electron-rich, sterically demanding tetramethylpyrrole-based ligands for transition metal catalysis. Chemists leverage the precursor to take advantage of the lowered oxidation potential imparted by the fully methylated backbone, which is not achievable using unsubstituted 2,5-hexanedione [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Axonal transport and neurofilament pathology studies
Reported selective neurofilament transport impairment
Proximal axonal swelling and neurofilament accumulation endpoints
Pyrrole and bipyrrole heterocycle synthesis
Reported faster pyrrole cyclization kinetics
Tetramethylpyrrole yield and characterization
Paal-Knorr reaction stereochemical mechanism studies
Dl vs meso diastereomer reactivity difference
Stereoelectronic effect and brain distribution verification
γ-Diketone SAR and neurotoxicity ranking
Reported top rank in pyrrole formation and crosslinking
Comparative pyrrole formation and crosslinking assay calibration

XLogP3

0.7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25234-79-1

Wikipedia

3,4-dimethylhexane-2,5-dione

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